4-Amino-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylic acid;hydrochloride
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Overview
Description
The compound “4-Amino-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylic acid;hydrochloride” is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves multicomponent reactions, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . The reaction mixture is typically cooled, poured into ice water, and the resulting solid is filtered and recrystallized .Molecular Structure Analysis
The molecular structure of this compound includes a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms . The compound also contains a trifluoroethyl group and an amino group .Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions. For example, iodine can catalyze a cascade reaction between enaminones, hydrazines, and DMSO to provide 1,4-disubstituted pyrazoles . Additionally, pyrazoles can be synthesized via a regioselective reaction of hydrazones with nitroolefins mediated with strong bases .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be determined by its molecular structure. For example, the compound “3-Amino-4-pyrazolecarboxylic acid”, which is structurally similar to the compound , is a powder with a melting point of 135 °C (dec.) .Scientific Research Applications
- Researchers have explored the antiviral potential of indole derivatives, including those containing the pyrazole-3-carboxylic acid scaffold. For instance:
- The indole scaffold has been investigated for its potential in combating tuberculosis (TB):
- Indole derivatives have been used in the production of plant protection agents, including insecticides, fungicides, and growth regulators .
- Indole derivatives, including EN300-7538543, possess diverse biological activities:
- The indole nucleus serves as a pharmacophore in drug structures. Researchers have synthesized various indole scaffolds for screening different pharmacological activities .
Antiviral Activity
Antitubercular Activity
Plant Protection Products
Biological and Clinical Applications
Drug Development
Other Applications
Future Directions
The future directions in the research and application of pyrazole derivatives are vast. They are often used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The development of new synthetic techniques and the exploration of their biological activity are ongoing areas of research .
properties
IUPAC Name |
4-amino-1-(2,2,2-trifluoroethyl)pyrazole-3-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3N3O2.ClH/c7-6(8,9)2-12-1-3(10)4(11-12)5(13)14;/h1H,2,10H2,(H,13,14);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOSKOKJGJYOURN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=NN1CC(F)(F)F)C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClF3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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